

Application Notes and Protocols for the Experimental Use of Myxovirescin A1

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Compound of Interest

Compound Name: Antibiotic TA

Cat. No.: B1242893

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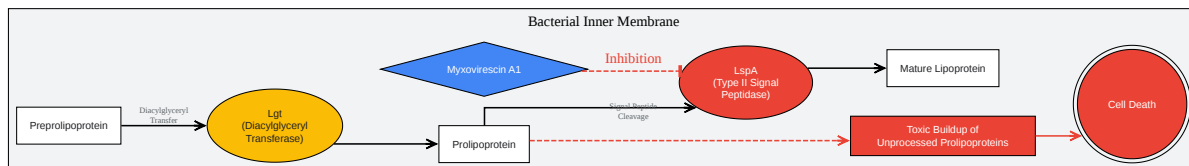
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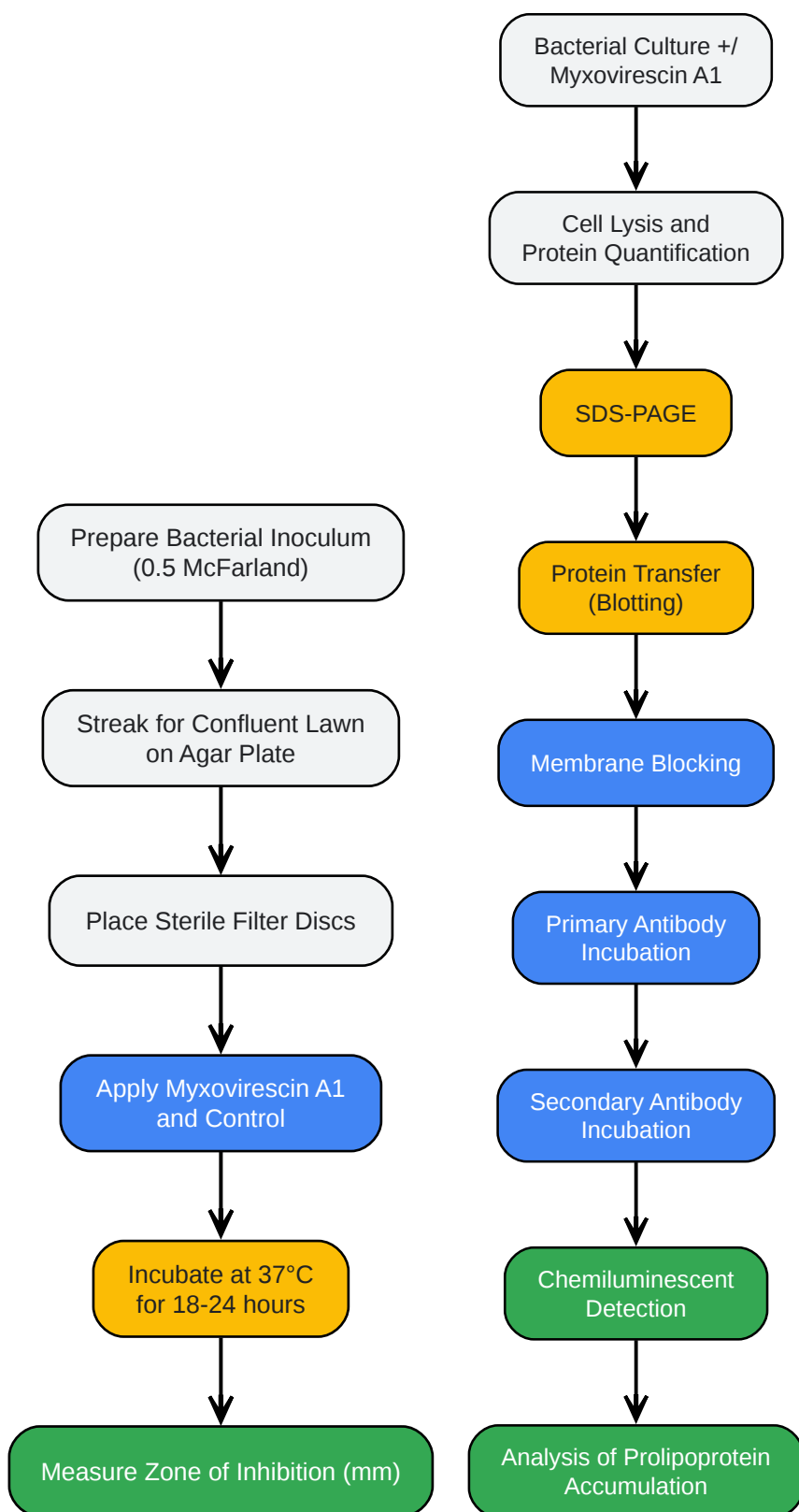
Introduction

Myxovirescin A1, also known as **Antibiotic TA**, is a macrocyclic lactam antibiotic produced by the myxobacterium *Myxococcus xanthus*.^{[1][2]} It exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria.^{[1][2]} Notably, Myxovirescin A1 has shown no toxicity towards eukaryotic cells, making it a compound of significant interest for antibiotic research and development.^[1] Its unique mechanism of action involves the specific inhibition of the bacterial type II signal peptidase (LspA), a critical enzyme in the lipoprotein processing pathway.^{[1][3]} This pathway is essential for bacterial viability and pathogenesis, and its absence in eukaryotes makes LspA an attractive target for novel antibacterial agents.^[4] These application notes provide detailed protocols for the experimental use of Myxovirescin A1 in a research laboratory setting.

Mechanism of Action

Myxovirescin A1 targets and inhibits the bacterial type II signal peptidase (LspA).^{[1][3]} LspA is responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in the maturation of lipoproteins that are destined for the bacterial cell envelope.^[4] By inhibiting LspA, Myxovirescin A1 prevents the proper localization and function of these essential lipoproteins, leading to a toxic buildup of unprocessed prolipoproteins in the inner membrane and ultimately causing cell death.^{[1][3]}





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References

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